Dihydrodaidzein
Overview
Description
Mechanism of Action
Target of Action
Dihydrodaidzein is an active metabolite of daidzein . It primarily targets estrogen receptors and has a vasodilatory action on rat isolated aortic rings . It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .
Mode of Action
This compound interacts with its targets, primarily estrogen receptors, leading to changes in cellular function. It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells . The exact molecular interactions between this compound and its targets are still under investigation.
Biochemical Pathways
This compound is primarily derived from the principal constituents of soy isoflavones—daidzein, through hydrogenation in metabolism . It is produced by the metabolism of daidzein in colonic bacteria and may be further metabolized to various bioactive compounds, including equol . Daidzin is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of this compound through methoxylation and hydroxylation by few bacteria .
Pharmacokinetics
This compound suffers from low water solubility, instability, and low oral bioavailability . It is mainly derived from biosynthesis, and it can also be produced by chemical synthesis and enzyme catalyzation . This compound is detected in the plasma 4 hours after the intravenous injection . It can penetrate the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with estrogen receptors. It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells . It also has vasodilatory action on rat isolated aortic rings .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of intestinal microorganisms. These microorganisms play a crucial role in the metabolic transformation of daidzein to this compound . The conversion of daidzein to this compound can be influenced by the specific strains of bacteria present in the gut .
Biochemical Analysis
Biochemical Properties
Dihydrodaidzein interacts with various enzymes, proteins, and other biomolecules. It is mainly derived from biosynthesis, and can also be produced by chemical synthesis and enzyme catalyzation . Intestinal bacteria play a pivotal role in the biotransformation of daidzein, the precursor of this compound, and the enrichment and substantial synthesis of DHD depend on the selection of highly efficient bacterial strains from the multitude participating in daidzein conversion .
Cellular Effects
This compound has been found to exhibit higher and broader biological activity compared to its metabolic precursor daidzein, such as improved osteoporosis activity . It has vasodilatory action on rat isolated aortic rings and stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. For instance, it has been found that this compound can reversely convert into daidzein even without cofactors under aerobic conditions . This suggests that this compound may have a role in regulating the levels of daidzein in the body.
Temporal Effects in Laboratory Settings
It has been observed that this compound can be detected in the plasma 4 hours after intravenous injection
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily derived from the hydrogenation of daidzein in metabolism . The conversion of daidzein to this compound is primarily achieved through the secretion of a series of enzymes, with different enzymes required at different stages .
Transport and Distribution
It has been found that this compound and its derivatives could be detected in the plasma and in organs except the heart . This suggests that this compound may be widely distributed within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrodaidzein can be synthesized through chemical synthesis and enzyme catalyzation. The biosynthesis pathway involves the conversion of daidzein to this compound by intestinal bacteria, which play a pivotal role in the biotransformation process . The selection of highly efficient bacterial strains is crucial for the enrichment and substantial synthesis of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using a novel oxygen-tolerant bovine rumen bacterium capable of anaerobically bioconverting isoflavones daidzein and genistein to this compound and dihydrogenistein, respectively . The bioconversion rate can be enhanced by adding ascorbic acid to the cultural medium .
Chemical Reactions Analysis
Types of Reactions: Dihydrodaidzein undergoes various chemical reactions, including reduction and racemization. For instance, it can be converted to tetrahydrodaidzein through a diastereoselective reduction reaction . Additionally, this compound racemase can convert both the ®- and (S)-enantiomers of this compound to the racemate .
Common Reagents and Conditions:
Reduction: this compound reductase (DHDR) is used for the reduction of this compound to tetrahydrodaidzein.
Racemization: this compound racemase is essential for the racemization process.
Major Products:
Tetrahydrodaidzein: Formed through the reduction of this compound.
Equol: Produced from this compound through a series of enzymatic reactions.
Scientific Research Applications
Dihydrodaidzein has a wide range of scientific research applications due to its significant biological activity:
Chemistry: Used in the study of isoflavone metabolism and biotransformation.
Biology: Plays a role in the metabolism of dietary isoflavonoids by gut bacteria.
Medicine: Exhibits antioxidant, cardiovascular disease prevention, and osteoporosis prevention activities.
Industry: Potential applications in the development of functional foods and nutraceuticals.
Comparison with Similar Compounds
Daidzein: The precursor of dihydrodaidzein, also an isoflavone with significant biological activity.
Genistein: Another isoflavone derived from soy, similar in structure and function to this compound.
Equol: A metabolite of this compound with potent estrogenic activity.
Uniqueness: this compound is unique due to its higher and broader biological activity compared to its metabolic precursor daidzein . It exhibits improved osteoporosis activity and other health benefits, making it a compound of significant interest in scientific research .
Properties
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYXBPPMXZIHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912308 | |
Record name | Dihydrodaidzein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrodaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17238-05-0 | |
Record name | (±)-Dihydrodaidzein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17238-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoflavanone, 4',7-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrodaidzein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrodaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
Record name | Dihydrodaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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